2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]
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Overview
Description
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is a heterocyclic organic compound with the molecular formula C28H42O2 and a molecular weight of 410.63188 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a 2-methylpropylidene bridge, each phenol group being substituted with two isopropyl groups at the 4 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] typically involves the reaction of 4,6-diisopropylphenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol groups, allowing them to react with the dichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The isopropyl groups provide steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[4,6-diisopropylphenol]
- 2,2’-Methylenebis[4,6-dicyclopentylphenol]
- 2,2’-(2-Methylpropylidene)bis[4,6-xylenol]
Uniqueness
2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is unique due to its specific substitution pattern and the presence of the 2-methylpropylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
93803-59-9 |
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Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-3,5-di(propan-2-yl)phenyl]-2-methylpropyl]-4,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H42O2/c1-15(2)20-11-22(17(5)6)27(29)24(13-20)26(19(9)10)25-14-21(16(3)4)12-23(18(7)8)28(25)30/h11-19,26,29-30H,1-10H3 |
InChI Key |
KPJUNYFTCMRIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C(C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
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